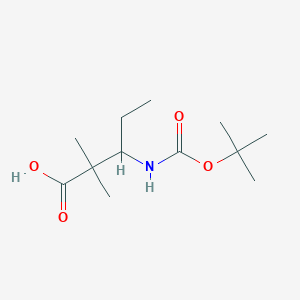
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is also known as N-Boc-β-ethyl-α,α-dimethyl-β-alanine or simply Boc-β-ethyl-α,α-dimethyl-β-alanine. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane and methanol.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine can be achieved through a multi-step process involving the protection of functional groups, alkylation, and deprotection.
Starting Materials
Ethyl acetoacetate, Diethyl malonate, Boc anhydride, Sodium hydride, Bromomethane, Methyl iodide, Hydrochloric acid, Sodium hydroxide, Ethanol, Diethyl ether, Chloroform
Reaction
Step 1: Protection of ethyl acetoacetate with Boc anhydride in the presence of sodium hydride to form N-Boc-ethyl acetoacetate., Step 2: Alkylation of N-Boc-ethyl acetoacetate with bromomethane in the presence of potassium carbonate to form N-Boc-beta-ethyl-acetoacetate., Step 3: Deprotection of N-Boc-beta-ethyl-acetoacetate with hydrochloric acid to form beta-ethyl-acetoacetate., Step 4: Alkylation of beta-ethyl-acetoacetate with methyl iodide in the presence of sodium hydride to form beta-ethyl-alpha-methyl-acetoacetate., Step 5: Deprotection of beta-ethyl-alpha-methyl-acetoacetate with hydrochloric acid to form beta-ethyl-alpha-methyl-acetate., Step 6: Alkylation of beta-ethyl-alpha-methyl-acetate with ethyl bromide in the presence of sodium hydride to form N-Boc-beta-ethyl-alpha-methyl-acetate., Step 7: Deprotection of N-Boc-beta-ethyl-alpha-methyl-acetate with hydrochloric acid to form beta-ethyl-alpha-methyl-alanine., Step 8: Alkylation of beta-ethyl-alpha-methyl-alanine with diethyl malonate in the presence of sodium hydride to form N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine., Step 9: Deprotection of N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine with hydrochloric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine has potential applications in various fields of scientific research. One of the most promising applications is in the field of pharmaceuticals. The compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent. In addition, the compound has been used as a building block for the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemische Und Physiologische Effekte
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine has been shown to have various biochemical and physiological effects. In animal studies, the compound has been found to exhibit anticonvulsant and analgesic effects. It has also been shown to reduce inflammation and pain. In addition, the compound has been found to have a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine is its versatility as a building block for the synthesis of various bioactive compounds. It is also relatively easy to synthesize and purify. However, the compound has some limitations for lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine. One area of interest is the development of new bioactive compounds based on this compound. Another area of interest is the study of the compound's potential as an anticancer agent. In addition, further research is needed to fully understand the mechanism of action of the compound and its effects on the central nervous system. Finally, there is a need for more studies on the toxicity and safety of the compound, particularly in humans.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(12(5,6)9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRMQQOUFDQKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

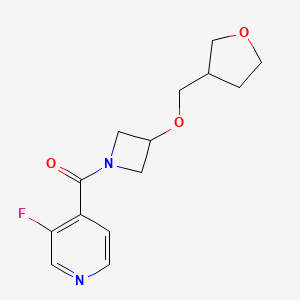
![Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2458061.png)
![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)-4-pyrimidinol](/img/structure/B2458062.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2458063.png)
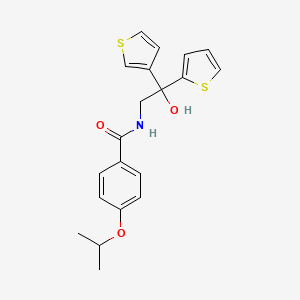
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2458065.png)
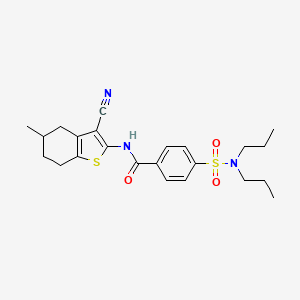
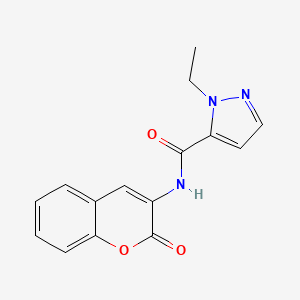
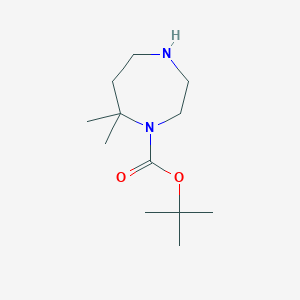
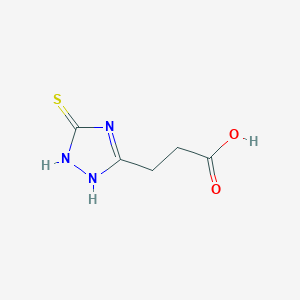
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2458076.png)
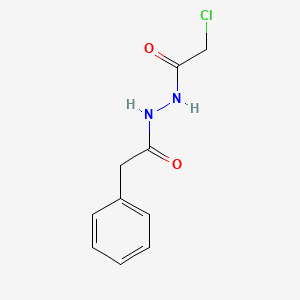
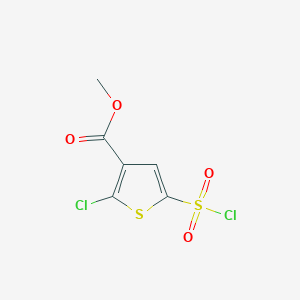
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2458080.png)